Cas no 622789-28-0 (ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate)

ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate
- 3-Pyridinecarboxylic acid, 5-[[[(4-iodophenyl)amino]carbonyl]amino]-2,6-dimethyl-, ethyl ester
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- インチ: 1S/C17H18IN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23)
- InChIKey: PAKPEMIAIGHIQH-UHFFFAOYSA-N
- SMILES: C1(C)=NC(C)=C(NC(NC2=CC=C(I)C=C2)=O)C=C1C(OCC)=O
じっけんとくせい
- 密度みつど: 1.614±0.06 g/cm3(Predicted)
- Boiling Point: 415.6±45.0 °C(Predicted)
- 酸度系数(pKa): 12.99±0.70(Predicted)
ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1469-0135-30mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-25mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-20μmol |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-15mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-2mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-1mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-40mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-75mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-4mg |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1469-0135-2μmol |
ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate |
622789-28-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylateに関する追加情報
Ethyl 5-{(4-Iodophenyl)carbamoylamino}-2,6-Dimethylpyridine-3-Carboxylate: A Comprehensive Overview
Ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate is a highly specialized organic compound with the CAS number 622789-28-0. This compound belongs to the class of pyridine derivatives and is characterized by its unique structure, which includes a pyridine ring substituted with ethyl and methyl groups, as well as an iodophenyl carbamoylamino group. The compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and oxidations. The presence of the iodophenyl group introduces unique electronic properties to the molecule, making it highly versatile for various chemical transformations. Recent studies have highlighted the importance of this compound in the development of novel bioactive agents, particularly in the context of enzyme inhibition and receptor targeting.
One of the most notable features of this compound is its ability to act as a potent inhibitor of key enzymes involved in metabolic pathways. For instance, researchers have demonstrated that ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate exhibits significant inhibitory activity against certain kinases and proteases, making it a promising candidate for drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic activity, this compound has also been explored for its potential in agrochemical applications. Its ability to modulate plant growth regulators and enhance stress tolerance in crops has been extensively studied in recent agricultural research. The methyl groups attached to the pyridine ring contribute to the compound's stability under environmental conditions, making it suitable for field applications.
The structural versatility of ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate also lends itself well to materials science applications. Recent advancements have focused on its use as a precursor for the synthesis of advanced materials, such as conductive polymers and nanocomposites. The iodophenyl group plays a crucial role in modulating the electronic properties of these materials, enabling their use in high-performance electronic devices.
From a synthetic chemistry perspective, this compound serves as an excellent platform for exploring novel reaction mechanisms and catalytic processes. Its complex structure provides chemists with opportunities to develop innovative methodologies for constructing similar molecules with tailored functionalities.
In conclusion, ethyl 5-{(4-iodophenyl)carbamoylamino}-2,6-dimethylpyridine-3-carboxylate is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to advance our understanding of chemical biology and material innovation.
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